1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
Overview
Description
1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one is a complex compound known for its unique structure and diverse applications in the realms of chemistry, biology, medicine, and industry. The compound is characterized by its intricate arrangement of pyrrolidine, pyrazine, and sulfonyl groups, which contribute to its distinctive reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one typically involves multiple steps, including the preparation of intermediate compounds and the final assembly of the target molecule. A common synthetic route begins with the formation of the 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine core, followed by its sulfonylation and subsequent coupling with a phenylpyrrolidin-2-one derivative. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for the precise control of reaction parameters and the rapid synthesis of large quantities of the compound. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly at the sulfonyl and phenyl groups.
Common Reagents and Conditions
Typical reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions often require controlled temperatures, inert atmospheres, and specific solvents to optimize yields and selectivity.
Major Products Formed
The products of these reactions can vary widely, from simple modifications like sulfoxides and sulfones to more complex derivatives involving multiple substitutions or reductions. The choice of reagents and reaction conditions plays a critical role in determining the major products formed.
Scientific Research Applications
1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique structure and reactivity.
Industry: The compound's chemical properties make it suitable for use in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism by which 1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one exerts its effects involves interactions with various molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine and pyrazine moieties may engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one is unique among similar compounds due to its specific combination of functional groups and structural features. Similar compounds include:
1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-ol: Differing by the presence of a hydroxyl group instead of the ketone.
1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-amine: Featuring an amine group in place of the ketone.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
And there you have it, a detailed look at this compound. Fascinating stuff, isn't it?
Properties
IUPAC Name |
1-[4-[(1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)sulfonyl]phenyl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-5-10-18-15(2)22(13-12-20(14)18)26(24,25)17-8-6-16(7-9-17)21-11-3-4-19(21)23/h5-10,15H,3-4,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGVWIFRXTXAPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.